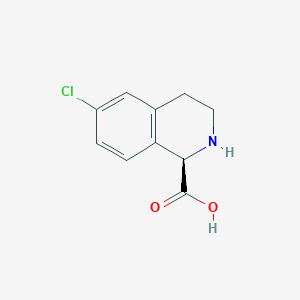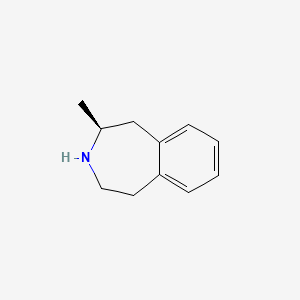
(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine est un composé organique appartenant à la classe des benzazépines. Les benzazépines sont des composés hétérocycliques contenant un cycle à sept chaînons fusionné à un cycle benzénique. Ce composé spécifique se caractérise par la présence d'un groupe méthyle en position deux et d'une structure tétrahydro, indiquant la saturation du système cyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la (2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend l'utilisation d'un précurseur tel que la 2-méthylphénéthylamine, qui subit une cyclisation en présence d'un catalyseur approprié et dans des conditions spécifiques de température et de pression.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté élevée. Le processus peut inclure des étapes telles que:
Préparation des précurseurs : Synthèse de la 2-méthylphénéthylamine ou de composés similaires.
Réaction de cyclisation : Réaliser la réaction de cyclisation dans un réacteur à température et pression contrôlées.
Purification : Purification du produit en utilisant des techniques telles que la distillation ou la cristallisation pour atteindre la pureté désirée.
Analyse Des Réactions Chimiques
Types de réactions : La (2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés entièrement saturés.
Substitution : Les réactions de substitution électrophile ou nucléophile peuvent introduire différents groupes fonctionnels dans le cycle benzazépine.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) ou les nucléophiles (par exemple, les amines, les alcools) peuvent être utilisés dans des conditions appropriées.
Principaux produits :
Produits d'oxydation : Cétones ou aldéhydes.
Produits de réduction : Dérivés de benzazépine entièrement saturés.
Produits de substitution : Dérivés de benzazépine avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
(2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine a plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Recherché pour ses effets thérapeutiques potentiels, tels que l'action sur le système nerveux central.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la (2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets physiologiques. Les voies et les interactions moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Composés similaires :
(2S)-2-Méthyl-1,2,3,4-tétrahydroisoquinoléine : Un autre composé hétérocyclique avec une structure similaire mais une fusion de cycle différente.
(2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-1-benzazépine : Un isomère structurel avec le groupe méthyle en une position différente.
Unicité : La (2S)-2-Méthyl-2,3,4,5-tétrahydro-1H-3-benzazépine est unique en raison de sa structure cyclique spécifique et de son motif de substitution, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure unique permet des interactions spécifiques avec les cibles moléculaires, ce qui la rend précieuse dans diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(2S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with a similar structure but different ring fusion.
(2S)-2-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: A structural isomer with the methyl group at a different position.
Uniqueness: (2S)-2-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(4S)-4-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-11-5-3-2-4-10(11)6-7-12-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |
Clé InChI |
HWRPWBDSSNCQDW-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2CCN1 |
SMILES canonique |
CC1CC2=CC=CC=C2CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)

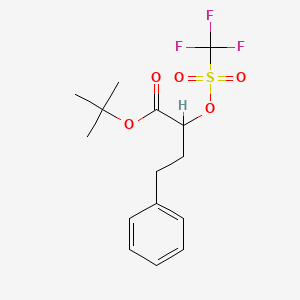
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)
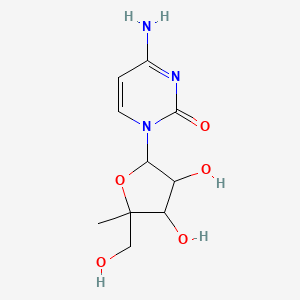
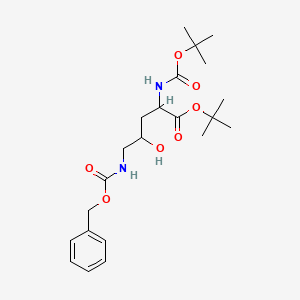

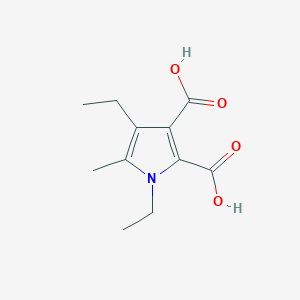
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
